Parp10-IN-2

Description

Overview of Poly(ADP-Ribose) Polymerase (PARP) Family Enzymes and Their Diversity

The Poly(ADP-Ribose) Polymerase (PARP) superfamily consists of 17 members in humans, also known as ADP-ribosyltransferases (ARTDs). nih.govwikipedia.org These enzymes are integral to a multitude of cellular processes, including DNA repair, genomic stability, gene regulation, and programmed cell death. wikipedia.orgnih.gov Using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate, PARP enzymes catalyze the transfer of ADP-ribose units onto target proteins, a post-translational modification known as ADP-ribosylation. nih.govcore.ac.uk

The PARP family exhibits significant structural and functional diversity. wikipedia.org Based on their catalytic activity, they are broadly classified into two main groups: poly-ADP-ribosyltransferases (PARylating PARPs) and mono-ADP-ribosyltransferases (MARylating PARPs). researchgate.netacs.org The PARylating enzymes, such as the well-studied PARP1 and PARP2, can attach long, branched chains of poly(ADP-ribose) (PAR) to their protein substrates. nih.govnih.gov In contrast, the majority of the PARP family members catalyze the transfer of only a single ADP-ribose unit (mono-ADP-ribosylation or MARylation). nih.gov This functional divergence is largely dictated by variations in their catalytic domains and the presence of other unique domains that mediate specific protein-protein or protein-nucleic acid interactions. nih.govbiologists.com

Table 1: Classification of Selected PARP Family Members by Catalytic Activity

| PARP Family Member | Primary Catalytic Activity | Key Cellular Functions |

| PARP1 (ARTD1) | Poly-ADP-ribosylation | DNA repair, chromatin remodeling, cell death nih.govimrpress.com |

| PARP2 (ARTD2) | Poly-ADP-ribosylation | DNA repair, genomic stability nih.govwikipedia.org |

| Tankyrase-1 (PARP5a) | Poly-ADP-ribosylation | Telomere maintenance, Wnt signaling nih.govimrpress.com |

| PARP10 (ARTD10) | Mono-ADP-ribosylation | DNA damage response, cell cycle control, immune signaling researchgate.netnih.gov |

| PARP14 (ARTD8) | Mono-ADP-ribosylation | DNA repair, transcriptional control, innate immunity biologists.comoup.com |

| PARP15 (ARTD7) | Mono-ADP-ribosylation | Cellular signaling medchemexpress.com |

This table is for illustrative purposes and does not represent an exhaustive list of all PARP family members or their functions.

Distinctive Characteristics of Mono-ADP-Ribosyltransferases (MARylating PARPs), with Emphasis on PARP10 (ARTD10)

The MARylating PARPs represent the largest and less understood subgroup of the PARP family. nih.gov This group includes enzymes such as PARP3, PARP6 through PARP12, and PARP14 through PARP16. biologists.com Their catalytic activity is restricted to the transfer of a single ADP-ribose unit because their catalytic domain lacks a key glutamate (B1630785) residue that is essential for the elongation of the poly(ADP-ribose) chain in PARylating enzymes. frontiersin.org

Among the MARylating PARPs, PARP10 (also known as ARTD10) has garnered significant research interest. core.ac.uk PARP10 is involved in a diverse array of cellular processes, including the regulation of metabolism, immune signaling, and the response to DNA damage. researchgate.netnih.gov A unique feature of PARP10 is the presence of two ubiquitin-interacting motifs (UIMs), which are not found in other PARP family members. acs.orgfrontiersin.org These UIMs allow PARP10 to bind to polyubiquitin (B1169507) chains, linking its function to cellular signaling pathways that utilize ubiquitin, such as the NF-κB signaling pathway. acs.org Furthermore, PARP10 possesses RNA-recognition motifs (RRMs) and interacts with the Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair, highlighting its role in maintaining genome stability. oup.comnih.gov

Rationale for Developing Selective Chemical Probes for PARP10

The significant overlap in the structure of the catalytic domains across the PARP family presents a major challenge for developing inhibitors that can target a single member. nih.gov Early PARP inhibitors, such as nicotinamide and 3-aminobenzamide, lacked specificity and potency. core.ac.uk While highly potent inhibitors targeting PARP1 have been successfully developed and are used in cancer therapy, there is a pressing need for selective chemical probes for the MARylating PARPs to elucidate their specific biological functions. researchgate.net

A selective inhibitor for PARP10 would be an invaluable tool to:

Dissect the precise role of PARP10's catalytic activity in various cellular pathways without the confounding effects of inhibiting other PARPs. nih.gov

Validate PARP10 as a potential therapeutic target in diseases like cancer, where it has been implicated in promoting cellular proliferation and alleviating replication stress. nih.govpatsnap.com

Understand the downstream consequences of inhibiting mono-ADP-ribosylation by a specific enzyme. patsnap.com

The development of such probes is crucial for moving beyond the well-studied PARylating enzymes and uncovering the distinct contributions of the MARylating members to cellular physiology and disease. researchgate.net

Historical Context and Emergence of PARP10-IN-2 in Chemical Biology

The quest for selective PARP inhibitors has spurred innovative approaches in medicinal chemistry and chemical biology. acs.org An early breakthrough in targeting PARP10 specifically was the discovery of OUL35 in 2016. acs.orgnih.gov Identified through the screening of a chemical library, OUL35 was the first potent and selective small-molecule inhibitor of PARP10. acs.orgresearchgate.net This discovery provided a critical tool and a scaffold for the development of even more refined probes. researchgate.net

Building on this foundation, researchers have employed rational, structure-based design and chemical genetics to create new inhibitors. nih.govnih.gov PARP10-IN-2 is one such compound that has emerged from these efforts. It is a potent inhibitor of PARP10, although it also shows some activity against PARP2 and PARP15 at higher concentrations. medchemexpress.com The development of PARP10-IN-2 and other related molecules represents a significant step forward in creating a toolbox of chemical probes to investigate the functions of individual MARylating PARPs. nih.gov

Table 2: Inhibitory Activity of Selected PARP10-Related Compounds

| Compound | Target(s) | IC₅₀ (μM) | Notes |

| PARP10-IN-2 | PARP10 | 3.64 | Also inhibits PARP2 (IC₅₀ = 27 μM) and PARP15 (IC₅₀ = 11 μM). medchemexpress.com |

| OUL35 | PARP10 | 0.329 | A potent and selective inhibitor of ARTD10 (PARP10). medchemexpress.com Rescued cells from ARTD10-induced cell death. nih.gov |

| ARTD10/PARP10-IN-1 | PARP10, PARP15, PARP14, PARP1 | 0.8, 1.7, 1.6, 4.4 | A non-selective PARP inhibitor. medchemexpress.com |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data is compiled from publicly available sources. medchemexpress.commedchemexpress.com

The availability of probes like PARP10-IN-2 and OUL35 allows for more precise investigations into the biology of PARP10, paving the way for a deeper understanding of its role in health and disease. nih.gov

Structure

3D Structure

Properties

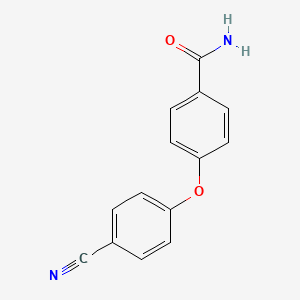

Molecular Formula |

C14H10N2O2 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

4-(4-cyanophenoxy)benzamide |

InChI |

InChI=1S/C14H10N2O2/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-8H,(H2,16,17) |

InChI Key |

PQQFJYPJKKMNMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Mechanism of Action and Target Engagement of Parp10 in 2

Elucidation of PARP10-IN-2's Direct Interaction with PARP10

Research has established PARP10-IN-2 as a potent inhibitor that directly engages with and modulates the catalytic function of PARP10 medchemexpress.comebiohippo.combiosschina.compatsnap.com. Studies confirm its specific interaction with the ARTD10/PARP10 enzyme medchemexpress.commedchemexpress.com. The efficacy of PARP10-IN-2 in inhibiting PARP10 is quantified by its half-maximal inhibitory concentration (IC50) value, which has been reported to be approximately 3.64 μM for human PARP10 medchemexpress.comebiohippo.combiosschina.com, with some sources indicating values as low as 2.0 μM medchemexpress.commedchemexpress.com. This direct engagement highlights its role as a specific modulator of PARP10's enzymatic activity.

Mode of PARP10-IN-2 Binding within the PARP10 Catalytic Domain

While specific three-dimensional structural data detailing the binding mode of PARP10-IN-2 is not extensively published, the general mechanism for PARP inhibitors involves binding to the catalytic domain of the enzyme, particularly within the nicotinamide (B372718) binding site nih.govnih.govcohenlabohsu.comoup.comnih.gov. Structure-based drug design strategies for developing PARP10-selective inhibitors have targeted a hydrophobic subpocket adjacent to the nicotinamide-binding site cohenlabohsu.comnih.govresearchgate.net. Related compounds, such as OUL35, have demonstrated binding within the PARP10 nicotinamide pocket, forming hydrogen bonds with residues like Gly888 and Ser927, engaging in π-stacking with Tyr919 and Tyr932, and extending into the acceptor site to make hydrophobic interactions with residues such as Ile987 and Leu926 nih.gov. It is plausible that PARP10-IN-2, belonging to a similar chemical class, operates through analogous interactions within the PARP10 catalytic domain to achieve its inhibitory effect.

Analysis of Competitive Binding Mechanisms of PARP10-IN-2 with NAD+

PARP enzymes, including PARP10, utilize nicotinamide adenine (B156593) dinucleotide (NAD+) as a substrate to catalyze the transfer of ADP-ribose units onto target proteins patsnap.comnih.govcore.ac.ukbiorxiv.org. The inhibitory mechanism of PARP10-IN-2 is understood to involve competitive binding with NAD+. Similar to other PARP inhibitors, PARP10-IN-2 likely occupies the NAD+ binding site, particularly the nicotinamide pocket, thereby preventing the enzyme from accessing its natural substrate and disrupting the ADP-ribosylation process mediated by PARP10 nih.govcore.ac.uk.

Investigation of PARP10-IN-2's Specificity Profile Across the PARP Superfamily

PARP10-IN-2 exhibits a degree of selectivity but also cross-reactivity within the broader PARP superfamily.

PARP10 is classified as a mono-ADP-ribosyltransferase (MART) nih.govcore.ac.ukfrontiersin.org. PARP10-IN-2 demonstrates potent inhibition of PARP10, as indicated by its reported IC50 values medchemexpress.comebiohippo.combiosschina.com. However, the compound is not exclusively specific to PARP10 and also inhibits other members of the PARP superfamily that function as MARTs. Specifically, PARP10-IN-2 has been shown to inhibit PARP2 with an IC50 of 27 μM and PARP15 with an IC50 of 11 μM medchemexpress.comebiohippo.combiosschina.com. This suggests a degree of cross-reactivity within the MART subfamily, although PARP10 remains the primary target with higher potency.

In addition to its activity against MARTs, PARP10-IN-2 also exhibits inhibitory effects against certain poly-ADP-ribosyltransferases (PARPs). It has been reported to inhibit PARP1 with an IC50 of 9.7 μM medchemexpress.commedchemexpress.com. The broader PARP family includes enzymes that catalyze poly-ADP-ribosylation. The observed activity against PARP1 and PARP2, which are known poly-ARTs, indicates that PARP10-IN-2 is not highly selective for PARP10 over all other PARPs. Related compounds, such as ARTD10/PARP10-IN-2 (compound 19), are explicitly described as "non-selective PARP inhibitors" targeting both PARP10 and PARP1 medchemexpress.commedchemexpress.com, reinforcing the understanding that PARP10-IN-2, while potent against PARP10, possesses a broader inhibitory profile across the PARP superfamily.

Data Tables

Table 1: IC50 Values of PARP10-IN-2 Against Selected PARP Family Members

| PARP Family Member | IC50 Value (μM) | Source Reference |

| Human PARP10 | 3.64 | medchemexpress.comebiohippo.combiosschina.com |

| Human PARP10 | 2.0 | medchemexpress.commedchemexpress.com |

| Human PARP1 | 9.7 | medchemexpress.commedchemexpress.com |

| Human PARP2 | 27 | medchemexpress.comebiohippo.combiosschina.com |

| Human PARP15 | 11 | medchemexpress.comebiohippo.combiosschina.com |

Note: IC50 values can vary slightly depending on the assay conditions and specific experimental protocols used.

Biochemical and Enzymatic Characterization of Parp10 Inhibition by Parp10 in 2

Quantification of PARP10-IN-2 Potency against Recombinant PARP10

The potency of PARP10-IN-2 is primarily assessed by its ability to inhibit recombinant human PARP10 enzyme activity. This involves determining key inhibitory concentration values and understanding its kinetic interaction with the enzyme.

Determination of Inhibitory Concentration 50 (IC50) Values

PARP10-IN-2 has demonstrated significant inhibitory activity against recombinant human PARP10. Studies have consistently reported an IC50 value of 3.64 μM for human PARP10 medchemexpress.comglpbio.comebiohippo.com. This value indicates the concentration of PARP10-IN-2 required to inhibit 50% of the enzyme's activity under specific experimental conditions. Beyond its primary target, PARP10-IN-2 also exhibits inhibitory effects on other PARP family members, albeit with lower potency, showing IC50 values of 27 μM for human PARP2 and 11 μM for human PARP15 medchemexpress.comglpbio.comebiohippo.com. This suggests a degree of selectivity towards PARP10.

Table 1: Inhibitory Potency of PARP10-IN-2 Against PARP Family Members

| Target Enzyme | IC50 Value (μM) | Notes | References |

| Human PARP10 | 3.64 | Potent inhibition | medchemexpress.comglpbio.comebiohippo.com |

| Human PARP2 | 27 | Lower potency compared to PARP10 | medchemexpress.comglpbio.comebiohippo.com |

| Human PARP15 | 11 | Lower potency compared to PARP10 | medchemexpress.comglpbio.comebiohippo.com |

Kinetic Studies of PARP10-IN-2 Inhibition

Detailed kinetic studies characterizing the specific mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and determining kinetic parameters such as inhibition constants (Ki) for PARP10-IN-2 are not extensively detailed in the available literature. Such studies would typically involve varying substrate and inhibitor concentrations to elucidate the precise mechanism by which PARP10-IN-2 interacts with and inhibits PARP10 enzyme activity.

Substrate-Dependent Inhibition Characteristics of PARP10-IN-2

Information regarding whether the inhibitory efficacy of PARP10-IN-2 is dependent on the specific substrate utilized by PARP10 is not explicitly provided in the reviewed literature. PARP10 is known to mono-ADP-ribosylate various protein substrates, including c-myc, histones, PCNA, and GSK3β bpsbioscience.com. Further investigation would be required to ascertain if PARP10-IN-2's inhibitory profile varies based on the target substrate.

Methodological Approaches for Assessing PARP10-IN-2's Biochemical Activity

The biochemical activity of PARP10 and the inhibitory effects of compounds like PARP10-IN-2 are typically evaluated using a range of enzymatic assay methodologies. These methods are designed to quantify the ADP-ribosylation activity of PARP enzymes.

Development and Application of Chemiluminescent Assays

Chemiluminescent assays are widely employed for the screening and profiling of PARP inhibitors, including those targeting PARP10. These assays typically involve immobilizing a substrate (e.g., histones) on a plate, followed by incubation with the PARP enzyme and a biotinylated NAD+ mix. The reaction product, biotinylated ADP-ribose, is then detected using streptavidin conjugated to an enzyme (like horseradish peroxidase, HRP), which catalyzes a chemiluminescent reaction upon addition of a substrate bpsbioscience.comamsbio.comwestbioscience.com. The resulting light emission, measured by a luminometer, is directly proportional to the PARP10 enzyme activity bpsbioscience.com. These kits are optimized for studying enzyme kinetics and screening small molecule inhibitors bpsbioscience.comwestbioscience.combpsbioscience.com.

Fluorometric and Radiometric Assays for PARP10 Activity Measurement

Fluorometric assays offer another sensitive approach to measure PARP activity. One such method involves converting the remaining NAD+ after the enzymatic reaction into a fluorescent analog, allowing for the quantification of enzyme activity researchgate.net. Radiometric assays, while not specifically detailed for PARP10-IN-2 in the provided search results, are a standard biochemical technique for measuring enzyme activity by tracking radiolabeled substrates or products. These methods provide robust quantitative data on enzyme inhibition and kinetics.

List of Compounds Mentioned:

PARP10-IN-2

PARP10

PARP2

PARP15

ARTD10/PARP10-IN-2

Olaparib

OUL35

Evaluation of PARP10-IN-2 Impact on PARP10 Auto-ADP-Ribosylation

Poly(ADP-ribose) polymerase 10 (PARP10) is a mono-ADP-ribosyltransferase that plays a role in various cellular processes, including cell cycle regulation, metabolism, and apoptosis mdpi.comresearchgate.netresearchgate.net. A known characteristic of PARP10, like several other members of the PARP family, is its ability to undergo auto-ADP-ribosylation. This process involves the enzyme catalyzing the transfer of an ADP-ribose moiety onto itself, which can influence its enzymatic activity and protein interactions researchgate.netannualreviews.orgnih.gov.

PARP10-IN-2 has been identified and characterized as a potent inhibitor of human PARP10. Biochemical assays have been conducted to determine its efficacy in inhibiting PARP10's enzymatic activity. These studies have established half-maximal inhibitory concentration (IC50) values, which quantify the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Data Table: PARP10-IN-2 Inhibition of Human PARP10 Activity

| Compound | Target Enzyme | Assay Type (Implied) | IC50 Value (μM) | Reference(s) |

| PARP10-IN-2 | Human PARP10 | Inhibition of PARP10 catalytic activity | 3.64 | medchemexpress.commedchemexpress.com |

| PARP10-IN-2 | Human PARP10 | Inhibition of PARP10 catalytic activity (CFA) | 1-2 | medchemexpress.com |

| PARP10-IN-2 | Human PARP10 | Inhibition of PARP10 catalytic activity | 2.0 | medchemexpress.com |

Note: CFA refers to colony-formation assay.

The reported IC50 values indicate that PARP10-IN-2 effectively inhibits the catalytic function of PARP10. Given that PARP10 is known to auto-ADP-ribosylate as part of its enzymatic activity, the inhibition of PARP10 by PARP10-IN-2 would consequently impact its self-modification. By binding to the active site or an allosteric site of PARP10, PARP10-IN-2 would reduce the enzyme's capacity to transfer ADP-ribose units, thereby diminishing its auto-ADP-ribosylation levels. This inhibitory effect is crucial for understanding PARP10's role in cellular pathways and for developing targeted therapeutic strategies.

Cellular and Molecular Effects of Parp10 in 2

Assessment of PARP10-IN-2 Efficacy in Cell-Based Assays

PARP10-IN-2 has been identified as a potent inhibitor of the mono-ADP-ribosyltransferase PARP10. glpbio.commedchemexpress.comclinisciences.comabsin.cn Its primary mechanism of action is the inhibition of the enzymatic activity of PARP10, which is responsible for transferring single ADP-ribose units to target proteins, a process known as mono-ADP-ribosylation (MARylation). patsnap.com

Table 1: In Vitro Inhibitory Activity of PARP10-IN-2

| Target Enzyme | IC50 Value |

|---|---|

| Human PARP10 | 3.64 μM |

| Human PARP2 | 27 μM |

| Human PARP15 | 11 μM |

Data sourced from multiple references. glpbio.commedchemexpress.comglpbio.commedchemexpress.eu

While PARP10-IN-2 is established as a potent inhibitor of human PARP10 in biochemical assays with an IC50 value of 3.64 μM, specific studies demonstrating its efficacy at inhibiting endogenous PARP10 within cellular contexts were not found in the search results. glpbio.commedchemexpress.com For context, research on other PARP10 inhibitors, such as the compound known as 22, has shown that cell-based efficacy can be measured by treating cells expressing PARP10 with the inhibitor and observing a dose-dependent reduction in PARP10's auto-mono-ADP-ribosylation. nih.gov Such specific cellular data for PARP10-IN-2 is not presently available in the cited sources.

Analysis of PARP10-IN-2's Effects on PARP10 Subcellular Localization and Dynamics

The subcellular localization of PARP enzymes is tightly regulated and is crucial for their function. Pharmacological inhibition of PARP activity has been shown to alter the distribution of these enzymes within the cell. For instance, treatment with the PARP inhibitor NU1025 resulted in a marked change in the intranuclear localization of PARP, causing an accumulation in large foci, in contrast to the more uniform distribution observed in untreated cells nih.gov.

While specific studies on the effect of PARP10-IN-2 on PARP10 localization are limited, it is plausible that it could induce similar changes. By binding to the catalytic domain of PARP10 and inhibiting its function, PARP10-IN-2 might alter the protein's conformation or its interactions with other cellular components that dictate its localization.

Furthermore, pharmacological inhibition of PARP10 has been linked to effects on cell cycle progression, specifically causing a delay in the G2/M transition nih.gov. Such a delay is often associated with changes in the localization and dynamics of key regulatory proteins. Therefore, it is conceivable that the treatment of cells with PARP10-IN-2 could lead to alterations in the normal shuttling or compartmentalization of PARP10, reflecting its altered functional state.

| Aspect | Observation with PARP Inhibitors | Potential Implication for PARP10-IN-2 | Source |

| Intranuclear Localization | Inhibition of PARP with NU1025 leads to its accumulation in large nuclear foci. | PARP10-IN-2 may alter the intranuclear distribution of PARP10. | nih.gov |

| Cell Cycle Progression | Pharmacological inhibition of PARP10 causes a delay in the G2/M transition. | The effects of PARP10-IN-2 on cell cycle may be linked to changes in PARP10 localization and dynamics. | nih.gov |

Impact of Parp10 in 2 on Biological Pathways and Processes

DNA Damage Response and Genome Stability Modulation by PARP10-IN-2

Inhibition of PARP10 by compounds such as PARP10-IN-2 disrupts the cellular machinery that copes with DNA lesions, particularly those that arise during DNA replication. This interference can lead to increased genomic instability and sensitize cells to DNA-damaging agents, a characteristic that is of significant interest in oncology research. patsnap.com

The PARP10 protein is a key factor in mitigating replication stress, a condition where DNA replication forks are slowed or stalled due to DNA lesions or difficult-to-replicate genomic regions. nih.gov PARP10 contributes to the restart of stalled replication forks, thereby promoting the completion of DNA synthesis and maintaining genomic stability. nih.govresearchgate.net

Consequently, the application of a PARP10 inhibitor like PARP10-IN-2 counteracts this protective function. By inhibiting PARP10, the compound impairs the cell's ability to resolve stalled forks, leading to an accumulation of replication stress. nih.govresearchgate.net Studies involving the depletion or inhibition of PARP10 have shown a reduced capacity for cells to recover from replication stress, an increase in DNA damage accumulation, and a heightened sensitivity to replication-inhibiting drugs. nih.govnih.gov This suggests that PARP10-IN-2 would exacerbate replication stress, potentially leading to the collapse of replication forks and the formation of DNA double-strand breaks. nih.gov

| Condition | Effect on Replication Fork | Outcome |

|---|---|---|

| Normal PARP10 Function | Promotes restart of stalled forks | Replication stress is alleviated |

| Inhibition by PARP10-IN-2 | Impairs restart of stalled forks | Increased replication stress and genomic instability |

Translesion DNA synthesis (TLS) is a DNA damage tolerance mechanism that allows replication machinery to bypass DNA lesions that would otherwise block replication. The PARP10 protein is a crucial component of this pathway, acting as a binding partner for the Proliferating Cell Nuclear Antigen (PCNA). nih.gov This interaction is required to recruit specialized, low-fidelity DNA polymerases that can synthesize DNA across a damaged template. nih.govnih.gov

PARP10-IN-2, by inhibiting PARP10, disrupts this critical interaction and thereby impairs the TLS pathway. nih.gov Research using models where PARP10 is knocked down has demonstrated a significant reduction in the rates of translesion synthesis. nih.gov This impairment makes cells hypersensitive to DNA-damaging agents because they can no longer tolerate and bypass the lesions. nih.gov Therefore, PARP10-IN-2 is expected to block effective lesion bypass, leading to persistent replication fork stalling and increased cell death in the presence of DNA damage.

By compromising the TLS pathway, PARP10-IN-2 can force cells to become more dependent on other DNA repair mechanisms to resolve replication-associated DNA damage. This creates opportunities for synthetic lethality, a therapeutic strategy where inhibiting two pathways simultaneously is lethal to a cancer cell but not to a normal cell. nih.gov

For instance, cancer cells with pre-existing defects in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, are heavily reliant on other repair pathways. patsnap.com Inhibiting PARP10 with PARP10-IN-2 in such cells could overwhelm their remaining repair capacity. Furthermore, the use of PARP10-IN-2 could potentially sensitize cancer cells to inhibitors of PARP1, the primary enzyme involved in single-strand break repair. patsnap.comfrontiersin.org Blocking both PARP10-mediated damage tolerance and PARP1-mediated repair could lead to a synergistic increase in cytotoxicity in tumor cells. patsnap.comresearcher.life

Regulation of Cell Cycle Progression by PARP10-IN-2

The PARP10 protein is involved in regulating multiple phases of the cell cycle, ensuring that cells divide in an orderly manner. nih.gov By inhibiting this protein, PARP10-IN-2 can induce delays and arrests at critical cell cycle checkpoints, affecting the G1/S and G2/M transitions.

The transition from the G1 phase (growth) to the S phase (DNA synthesis) is a critical checkpoint controlled by various regulatory proteins. PARP10 has been identified as a participant in the regulation of the G1 and S phases of the cell cycle. nih.gov While the precise mechanism is still under investigation, its involvement suggests that its inhibition could disrupt the timely entry into S phase. Treatment with general PARP inhibitors has been shown to affect the G1/S checkpoint. nih.gov Therefore, it is plausible that PARP10-IN-2 could cause a delay at this transition point, preventing cells with damaged DNA from initiating replication.

The role of PARP10 is more clearly defined in the transition from the G2 phase to mitosis (M phase). Pharmacological inhibition and genetic depletion of PARP10 have been shown to cause a significant delay in the G2/M transition. nih.govnih.gov This delay is directly linked to the activity of Aurora-A, a key mitotic kinase that PARP10 modifies and activates through MARylation. nih.govresearchgate.net

The activation of Aurora-A by PARP10 is essential for its recruitment to centrosomes, an event required for proper entry into mitosis. nih.govmdpi.com PARP10-IN-2, by blocking the catalytic activity of PARP10, prevents the MARylation and subsequent activation of Aurora-A. cnr.it This leads to reduced Aurora-A kinase activity and impairs its localization to the centrosomes and mitotic spindle. nih.govnih.gov The ultimate effect of PARP10-IN-2 on this pathway is a delayed entry into mitosis, which can lead to mitotic errors or cell cycle arrest. nih.govcnr.it

| Cell Cycle Checkpoint | Normal PARP10 Function | Effect of PARP10-IN-2 Inhibition |

|---|---|---|

| G1/S Transition | Participates in regulation of G1 and S phases | Potential for cell cycle delay or arrest |

| G2/M Transition | Activates Aurora-A kinase via MARylation, promoting mitotic entry | Causes G2/M delay by preventing Aurora-A activation and localization |

Modulation of Signal Transduction Pathways

The inhibition of Poly(ADP-ribose) polymerase 10 (PARP10) by compounds such as PARP10-IN-2 has been shown to significantly affect intracellular signaling cascades that are crucial for cell fate decisions, including proliferation, inflammation, and survival.

Impact on NF-κB Signaling

PARP10 is recognized as a negative regulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net It exerts its inhibitory effect through multiple mechanisms. One key action involves interfering with the poly-ubiquitination of NEMO (NF-κB essential modulator), a critical step for the activation of the IKK (IκB kinase) complex. nih.govnih.gov PARP10 can also directly interact with and mono-ADP-ribosylate IKKγ, which prevents the activation of the IKK complex and subsequently downregulates the entire NF-κB cascade. researchgate.netresearchgate.net This inhibitory function is dependent on both the catalytic activity and the ubiquitin-binding motifs of PARP10. nih.gov

By blocking the enzymatic activity of PARP10, an inhibitor like PARP10-IN-2 is expected to relieve this suppression. This would lead to an enhancement of NF-κB signaling. researchgate.netnih.gov In certain cellular contexts, such as hepatocellular carcinoma, this interaction is part of a complex feedback loop involving Polo-like kinase 1 (PLK1). oup.com PLK1 can phosphorylate PARP10, which in turn negatively regulates PARP10's ability to inhibit NEMO ubiquitination, thereby increasing NF-κB signaling. nih.govoup.com Therefore, inhibiting PARP10 could potentially amplify NF-κB-dependent gene expression, which plays a role in inflammatory responses and cell survival. researchgate.netresearchgate.net

| Mechanism of PARP10 on NF-κB | Effect of PARP10 Inhibition (e.g., by PARP10-IN-2) | Key Proteins Involved | Reference |

|---|---|---|---|

| Inhibits IKKγ activation by competitively binding to K63-polyubiquitination. | Potential activation of IKKγ. | IKKγ, NEMO | researchgate.net |

| Promotes mono-ADP-ribosylation of IKKγ, inhibiting its function. | Prevents IKKγ mono-ADP-ribosylation, potentially leading to its activation. | IKKγ, NEMO | researchgate.netresearchgate.net |

| Interferes with the poly-ubiquitination of NEMO. | Allows for NEMO poly-ubiquitination and subsequent NF-κB activation. | NEMO | nih.govnih.gov |

| Participates in a negative feedback loop with NF-κB. | Disrupts the feedback loop, potentially leading to sustained NF-κB signaling. | NF-κB, PLK1 | oup.com |

Alterations in PI3K-AKT and MAPK Pathways

Research in oral squamous cell carcinoma (OSCC) has revealed that the depletion of PARP10 impairs the Phosphatidylinositol 3-kinase (PI3K)-AKT and Mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netnih.gov These pathways are fundamental regulators of cell growth, proliferation, survival, and migration. nih.govwikipedia.org The PI3K/AKT/mTOR pathway, in particular, is frequently overactive in cancer, where it promotes proliferation and reduces apoptosis. wikipedia.org

Inhibition of PARP10 via a compound like PARP10-IN-2 would be expected to replicate the effects of PARP10 depletion, leading to a downregulation of PI3K-AKT and MAPK signaling. researchgate.netnih.gov This disruption could, in turn, inhibit cell growth and metastatic potential. nih.gov The MAPK pathway, which includes ERK1/2, is involved in regulating gene expression, immune responses, and cell proliferation. researchgate.net PARP1 has been shown to enhance ERK phosphorylation, promoting cell survival, suggesting a complex interplay between PARP family members and this pathway. nih.gov By impairing these critical pro-survival and pro-proliferative pathways, PARP10 inhibition presents a potential avenue for therapeutic intervention. researchgate.netnih.gov

Role of PARP10-IN-2 in Cellular Metabolism and Mitochondrial Homeostasis

PARP10 plays a significant role in cellular metabolism and the maintenance of mitochondrial health. researchgate.netnih.gov Studies have shown that silencing PARP10 can lead to an improved mitochondrial oxidative capacity, which coincides with increased activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. researchgate.net The depletion of PARP10 has also been linked to an increased expression of "anti-Warburg" enzymes such as Foxo1, PGC-1α, IDH2, and fumarase, suggesting a shift away from glycolysis and towards oxidative phosphorylation. researchgate.net

PARP enzymes, in general, influence mitochondrial function through their consumption of NAD+, a critical substrate for both ADP-ribosylation and mitochondrial respiration. mdpi.commdpi.com Overactivation of PARPs can deplete cellular NAD+ and ATP pools, leading to mitochondrial dysfunction, reduced activity of respiratory complexes, and ultimately, cell death. mdpi.commdpi.com Inhibition of PARP10 with PARP10-IN-2 could therefore preserve NAD+ levels, supporting mitochondrial function and homeostasis. mdpi.comresearchgate.net This is crucial, as mitochondrial dysfunction is a key factor in cellular damage. mdpi.comresearchgate.net By modulating PARP10 activity, it may be possible to influence cellular energy production and protect mitochondria from stress-induced damage. mdpi.com

| Process | Effect of PARP10 Depletion/Inhibition | Associated Molecular Changes | Reference |

|---|---|---|---|

| Mitochondrial Oxidative Capacity | Increased | Increased AMPK activation | researchgate.net |

| Metabolic Enzyme Expression | Increased expression of anti-Warburg enzymes | Increased Foxo1, PGC-1α, IDH2, fumarase | researchgate.net |

| Cellular Energetics | Potential preservation of NAD+ and ATP pools | Reduced consumption of NAD+ by PARP10 | mdpi.commdpi.com |

Investigation of PARP10-IN-2's Role in Apoptosis and Cell Viability

PARP10 is implicated in the regulation of cell proliferation, apoptosis, and the response to cellular stress. nih.govnih.gov Overexpression of PARP10 has been observed in many human tumors and is associated with promoting cellular proliferation and tumorigenesis, partly by helping to alleviate replication stress. nih.govbiorxiv.org

Consequently, the inhibition or knockout of PARP10 has been demonstrated to reduce cancer cell proliferation and decrease cell viability. nih.govnih.gov For instance, in HeLa cancer cells, the loss of PARP10 leads to reduced proliferation and an increased sensitivity to replication stress induced by agents like hydroxyurea, resulting in increased apoptosis. nih.gov Similarly, in OSCC cells, depletion of PARP10 promotes apoptosis and inhibits proliferation. nih.gov

The mechanism by which PARP10 influences cell death is multifaceted. While excessive activation of PARP1 can lead to a form of programmed necrosis through ATP depletion, apoptosis is often characterized by the cleavage of PARP1 by caspases, which is considered a hallmark of this process. researchgate.net PARP10 has also been linked to caspase-dependent apoptosis. nih.gov Therefore, inhibiting PARP10 with PARP10-IN-2 could render cancer cells more susceptible to apoptosis, particularly those under high levels of replicative stress, thereby reducing their viability and tumorigenic potential. nih.govpatsnap.com

Application of Parp10 in 2 in Pre Clinical Disease Models and Mechanistic Research

Utilization of PARP10-IN-2 in Cancer Cell Line Research

In vitro studies using PARP10 inhibitors have been instrumental in dissecting the cellular functions of PARP10 in cancer. These investigations have consistently demonstrated the significant impact of PARP10 inhibition on cancer cell proliferation, survival, and motility.

Pharmacological inhibition of PARP10's enzymatic activity has been shown to significantly decrease the proliferative ability of various cancer cell lines. For instance, treatment of colorectal carcinoma cells (LoVo and CT26) with a PARP10 inhibitor led to a notable reduction in cell proliferation and induced cell-cycle arrest bath.ac.uk. This anti-proliferative effect is not limited to colorectal cancer. Studies in breast cancer, colorectal adenocarcinoma, and HeLa cells have similarly shown that loss or inhibition of PARP10 reduces cell growth nih.gov.

The overexpression of PARP10, which is observed in a significant proportion of human tumors, is associated with increased cellular proliferation nih.govbiorxiv.org. The use of PARP10 inhibitors can counteract this effect. For example, in HeLa cells where PARP10 overexpression inhibits proliferation, treatment with PARP10 inhibitors can rescue this phenotype, demonstrating the direct link between PARP10's enzymatic activity and its influence on cell growth researchgate.net. The inhibition of PARP10 has been found to impair the restart of stalled replication forks, thereby alleviating replication stress and hindering the rapid proliferation characteristic of cancer cells nih.govbiorxiv.orgoup.com.

Below is a data table summarizing the effects of PARP10 inhibition on cell proliferation and colony formation in different cancer cell lines.

| Cell Line | Cancer Type | Effect of PARP10 Inhibition | Reference |

| LoVo | Colorectal Carcinoma | Decreased proliferation, cell-cycle arrest | bath.ac.uk |

| CT26 | Colorectal Carcinoma | Decreased proliferation, cell-cycle arrest | bath.ac.uk |

| HeLa | Cervical Cancer | Reduced proliferation | nih.gov |

| T47D | Breast Cancer | Delay in G2/M transition | nih.gov |

| A375 | Melanoma | Delay in G2/M transition | nih.gov |

| U2OS | Osteosarcoma | Delay in G2/M transition | nih.gov |

| HepG2 | Hepatocellular Carcinoma | Delay in G2/M transition | nih.gov |

The role of PARP10 in cell migration and invasion is complex and appears to be context-dependent. However, several studies utilizing PARP10 inhibitors or depletion have demonstrated a significant impact on the metastatic potential of cancer cells. In oral squamous cell carcinoma (OSCC), depletion of PARP10 markedly inhibited both cell migration and invasion nih.gov.

Conversely, some studies have shown that a deficiency of PARP10 can promote the migration and invasion of HeLa and hepatocellular carcinoma (HCC) QGY-7703 cells nih.gov. This suggests that the effect of PARP10 inhibition on cell motility may vary between different cancer types. Mechanistically, PARP10 has been shown to interact with and mono-ADP-ribosylate Aurora A, inhibiting its kinase activity and thereby suppressing tumor cell epithelial-mesenchymal transition (EMT), a key process in metastasis oup.comnih.gov. Therefore, inhibiting PARP10 could, in some contexts, lead to increased Aurora A activity and enhanced migration.

The following table summarizes the observed effects of PARP10 inhibition or deficiency on cell migration and invasion.

| Cell Line | Cancer Type | Effect of PARP10 Inhibition/Deficiency | Reference |

| HSC3 | Oral Squamous Cell Carcinoma | Inhibited migration and invasion | nih.gov |

| HeLa | Cervical Cancer | Promoted migration and invasion | nih.gov |

| QGY-7703 | Hepatocellular Carcinoma | Promoted migration and invasion | nih.gov |

The function of PARP10 in cancer is multifaceted, with evidence supporting both oncogenic and tumor-suppressive roles depending on the cellular context nih.gov. Studies have shown that PARP10 is overexpressed in a large proportion of human tumors, suggesting an oncogenic role nih.gov. Its ability to promote cellular proliferation and alleviate replication stress supports this hypothesis nih.govbiorxiv.orgoup.com. Overexpression of PARP10 in non-transformed RPE-1 cells was sufficient to induce tumor formation, highlighting its oncogene-like properties oup.com.

Conversely, other studies have identified PARP10 as a tumor metastasis suppressor nih.govnih.gov. This function is mediated through its ability to inhibit the kinase activity of Aurora A via mono-ADP-ribosylation, thereby regulating downstream signaling pathways involved in metastasis oup.comresearchgate.net. The expression of PARP10 has been found to be downregulated in intrahepatic metastatic hepatocellular carcinoma (HCC) compared to primary tumors, further supporting its role in suppressing metastasis researchgate.net.

The dual role of PARP10 is also evident in its regulation of key signaling pathways. In OSCC, PARP10 appears to function as an oncogene by promoting the PI3K-AKT and MAPK signaling pathways nih.gov. In contrast, in HCC, PARP10 can suppress tumor progression by inhibiting PLK1 kinase activity and modulating the NF-κB signaling pathway oup.comresearchgate.net. This context-dependent functionality underscores the complexity of targeting PARP10 in cancer therapy.

In vivo Studies Using PARP10-IN-2 in Animal Models

To validate the in vitro findings and assess the therapeutic potential of PARP10 inhibition in a more complex biological system, researchers have utilized animal models, primarily xenograft studies.

In vivo studies have corroborated the in vitro findings that PARP10 plays a significant role in tumorigenesis. In a xenograft model using HeLa cells, the loss of PARP10 severely impaired tumor formation capacity nih.gov. Conversely, the overexpression of PARP10 in non-transformed RPE-1 cells resulted in tumor formation in mouse xenograft studies, further cementing its role in promoting cellular transformation nih.govbiorxiv.org.

The use of PARP10 inhibitors in animal models has shown promise in curbing tumor growth. For instance, in a study on colorectal carcinoma, inhibition of PARP10's enzymatic activity suppressed the growth of CT26 tumors in Balb/c mice bath.ac.uk. These findings suggest that targeting PARP10 with inhibitors like PARP10-IN-2 could be a viable therapeutic strategy to reduce tumor growth in vivo.

The table below presents a summary of in vivo findings related to PARP10's role in tumorigenesis.

| Animal Model | Cell Line | Experimental Condition | Outcome on Tumorigenesis | Reference |

| Athymic nude mice | HeLa | PARP10-knockout | Severely impaired tumor formation | nih.gov |

| Mouse model | RPE-1 | PARP10 overexpression | Resulted in tumor formation | nih.govbiorxiv.org |

| Balb/c mice | CT26 | PARP10 inhibitor treatment | Suppressed tumor growth | bath.ac.uk |

The in vivo investigation of PARP10's role in metastasis has revealed its potential as a tumor metastasis suppressor. In a mouse model, a deficiency of PARP10 was shown to enhance the in vivo metastasis of HeLa and hepatocellular carcinoma QGY-7703 cells nih.gov. This effect was dependent on its enzymatic activity, indicating that pharmacological inhibition of PARP10 could potentially promote metastasis in certain cancer types researchgate.net.

Mechanistically, PARP10's ability to inhibit Aurora A kinase activity is crucial for its metastasis-suppressing function researchgate.net. In cervical cancer, RNF114, an E3 ubiquitin ligase, positively regulates PARP10 activity, which in turn inhibits Aurora A and suppresses tumor metastasis. RNF114 deficiency in a mouse model led to increased lung tumors, an effect that could be reversed by PARP10 overexpression nih.gov. These findings highlight the critical role of the PARP10-Aurora A axis in controlling metastasis in vivo.

Elucidating PARP10-IN-2's Impact on Specific Biological Readouts in Organismal Systems (e.g., Replication Fork Stability)

Following a comprehensive review of published scientific literature, no specific research data or detailed findings concerning the impact of the chemical compound PARP10-IN-2 on biological readouts in organismal systems, including replication fork stability, are currently available.

While the broader role of the enzyme PARP10 in the DNA damage response and the maintenance of genomic stability is an active area of investigation, studies detailing the effects of this specific inhibitor, PARP10-IN-2, have not been identified in the public domain. Research into the function of PARP10 often involves genetic approaches, such as gene knockout or overexpression, or the use of other distinct inhibitor molecules to probe its cellular functions. psu.edunih.govnih.gov

The general function of PARP10 involves interacting with the Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair. nih.govresearchgate.net This interaction is crucial for tolerance to DNA damage, and the loss of PARP10 function has been shown to increase cellular sensitivity to agents that cause DNA damage and replication stress. nih.govnih.gov Studies on PARP10 have indicated its role in promoting the restart of stalled replication forks, thereby alleviating replication stress. nih.gov However, these findings are based on the study of the PARP10 enzyme itself or other experimental tools, and not the specific compound PARP10-IN-2.

Without dedicated preclinical studies on PARP10-IN-2, it is not possible to provide scientifically validated information on its specific effects on biological readouts such as replication fork progression rates, the frequency of stalled or collapsed forks, or the activation of DNA damage checkpoints in cellular or organismal models. Consequently, the creation of data tables detailing such research findings is not feasible at this time.

Further research and publication of studies specifically utilizing PARP10-IN-2 are required to elucidate its precise mechanistic impact on replication fork stability and other biological processes.

Structure Activity Relationships and Inhibitor Development Strategies Relevant to Parp10 in 2

Structural Basis of PARP10 Inhibition

Understanding the three-dimensional architecture of the PARP10 catalytic domain is fundamental to the rational design of its inhibitors. Crystallographic and modeling studies have provided crucial insights into the specific interactions that govern inhibitor binding and selectivity.

The development of selective PARP10 inhibitors has been significantly guided by structure-based design. nih.gov Analysis of the PARP10 catalytic domain structure (e.g., PDB 3HKV) reveals a nicotinamide-binding site that can be targeted for inhibition. nih.govacs.org While crystal structures for every inhibitor are not available, a structure of PARP10 in complex with the clinical inhibitor veliparib (B1684213) shows the ligand bound within the nicotinamide (B372718) pocket, although it does not form extensive interactions outside of this immediate site. nih.gov

More informative for the development of selective inhibitors has been the overlay of the PARP10 structure with co-crystal structures of other PARP family members, such as PARP1, bound to inhibitors. nih.govacs.org This comparative structural analysis highlights unique features within the PARP10 active site, particularly a distinct hydrophobic subpocket, that can be exploited for designing selective compounds. nih.govresearchgate.net This subpocket is formed by amino acids including Tyr914, Val913, and Ala911 from the D-loop, along with Ile987. acs.org

The binding of inhibitors within the PARP10 active site is governed by interactions with a specific set of amino acid residues. Docking studies and structure-activity relationship (SAR) analyses have identified several key residues crucial for inhibitor affinity and orientation.

A pivotal residue in the PARP10 active site is Leu926. nih.govnih.gov This residue is located at a position referred to as the "ceiling" of the nicotinamide sub-site. nih.gov Its importance was demonstrated through a "bump-hole" chemical genetics strategy, where Leu926 was mutated to a smaller glycine (B1666218) residue. nih.gov This "hole" created an engineered pocket that could accommodate a "bumped" inhibitor, a C-7 substituted 3,4-dihydroisoquinolin-1(2H)-one (dq) analogue, leading to selective inhibition of the mutant PARP10. nih.gov This highlights the critical role of the space occupied by Leu926 in determining inhibitor binding.

Other key interactions identified through modeling and docking studies include:

Hydrogen bonds with the backbone of Gly888 and Ser927. nih.gov

π-stacking interactions with Tyr919 and Tyr932. nih.gov

Hydrophobic interactions with the side chains of Leu926 and Ile987, which forms part of the catalytic H-Y-I triad (B1167595). acs.orgnih.gov

| Residue | Type of Interaction | Reference |

|---|---|---|

| Leu926 | Hydrophobic Interaction, Steric "Ceiling" | nih.govnih.gov |

| Ile987 | Hydrophobic Interaction | acs.orgnih.gov |

| Gly888 | Hydrogen Bond (Backbone) | nih.gov |

| Ser927 | Hydrogen Bond (Backbone) | nih.gov |

| Tyr919 | π-Stacking | nih.gov |

| Tyr932 | π-Stacking | nih.gov |

| Tyr914, Val913, Ala911 | Formation of Hydrophobic Subpocket | acs.org |

Chemical Space Exploration and Scaffold Optimization for PARP10 Inhibitors

The journey to potent and selective PARP10 inhibitors has involved the systematic exploration of chemical scaffolds and their subsequent optimization based on structural insights.

A significant breakthrough in PARP10 inhibitor development came from the adoption of the 3,4-dihydroisoquinolin-1(2H)-one (dq) scaffold. nih.gov This scaffold was previously utilized in the development of inhibitors for PARP1, making it a rational starting point. nih.govacs.org Researchers reasoned that this core structure could be modified to achieve selectivity for PARP10. nih.govnih.gov

The primary strategy involved the synthesis of a series of dq analogues with various substituents, particularly at the C-5 and C-6 positions. nih.govresearchgate.net These positions were chosen to specifically target the hydrophobic subpocket unique to PARP10. nih.govacs.org The synthesis of these dq scaffolds was accomplished through methods such as the Schmidt reaction of substituted 1-indanones or an acid-catalyzed cyclization of carbamoyl (B1232498) salicylates. nih.gov This systematic modification allowed for a thorough structure-activity relationship (SAR) study to determine which chemical groups best enhanced potency and selectivity for PARP10. nih.gov

Achieving selectivity for PARP10 over other family members, especially the well-studied PARP1 and PARP2, is a primary goal of inhibitor design. Two main strategies have proven effective:

Exploiting the Unique Hydrophobic Subpocket: As mentioned, PARP10 possesses a hydrophobic pocket formed by D-loop amino acids that is not conserved across the PARP family. nih.govacs.org By adding specific substituents to the dq scaffold at the C-5 and C-6 positions, inhibitors were designed to occupy this pocket, thereby increasing affinity and selectivity for PARP10. nih.gov

Targeting the Catalytic Triad Difference: PARP enzymes can be subcategorized based on a conserved catalytic triad motif. nih.gov PARP10 belongs to the H-Y-Φ subfamily, featuring a His-Tyr-Ile (I978) triad. nih.govacs.org In contrast, the most-studied PARPs, including PARP1, PARP2, and PARP3, belong to the H-Y-E subfamily, which contains a glutamate (B1630785) (E988 in PARP1) at the final position. nih.govacs.org The larger, charged glutamate residue in the H-Y-E PARPs creates steric and electrostatic clashes with the bulky groups, such as the pyridinyl-4-yl group, at the C-6 position of optimized PARP10 inhibitors. acs.org This fundamental structural difference provides a powerful basis for achieving high selectivity. For example, the optimized inhibitor '22' showed no inhibition of H-Y-E PARPs up to 100 μM. acs.org

Rational Design Approaches for PARP10-IN-2 Analogs

The development of analogs of PARP10-IN-2 is a prime example of a rational, structure-based design approach. nih.govresearchgate.net This process integrates structural biology, computational modeling, and synthetic chemistry to create inhibitors with improved properties.

The design strategy follows a clear workflow:

Scaffold Selection: The 3,4-dihydroisoquinolin-1(2H)-one (dq) is chosen as the foundational chemical scaffold. nih.gov

Structural Analysis: The crystal structure of PARP10 is analyzed to identify unique, targetable features, such as the hydrophobic subpocket near the nicotinamide-binding site. nih.govacs.org

Hypothesis Generation: Based on structural overlays with other PARP-inhibitor complexes, a hypothesis is formed that substituents at the C-5 and C-6 positions of the dq scaffold could extend into this hydrophobic pocket, enhancing both potency and selectivity. acs.org

Analog Synthesis: A library of analogs is synthesized with diverse chemical groups at the targeted C-5 and C-6 positions to systematically probe the structure-activity relationship. nih.gov

Biological Evaluation: The synthesized compounds are tested for their inhibitory activity (IC50) against PARP10 and a panel of other PARP family members to assess both potency and selectivity. nih.gov

This iterative process led to the discovery of a dq analogue, compound 22 , which features a methyl group at the C-5 position and a substituted pyridine (B92270) at the C-6 position. nih.gov This compound demonstrated greater than 10-fold selectivity for PARP10 over a large subset of other PARP family members, validating the rational design approach. nih.govresearchgate.netfigshare.com

| Compound | C-5 Substitution | C-6 Substitution | PARP10 IC50 (µM) | Reference |

|---|---|---|---|---|

| OUL35 | - | - | ~0.4 (Reported) | nih.gov |

| Compound 22 | -CH₃ | Substituted Pyridine | 2.7 ± 0.3 | nih.gov |

| OUL232 | nih.govnih.govresearchgate.nettriazolo[3,4-b]benzothiazole scaffold | 0.0078 | researchgate.netmedchemexpress.com | |

| Note: OUL35 and OUL232 are based on different scaffolds but are key benchmarks in PARP10 inhibitor development. Compound 22 is a direct result of the dq scaffold optimization described. |

Application of Chemical Genetics ("Bump-Hole" Method) for Selective PARP10 Inhibition

A significant hurdle in developing selective PARP inhibitors is the highly conserved nature of the catalytic domain among different PARP enzymes. nih.gov To address this, a chemical genetics strategy, commonly known as the "bump-hole" method, was implemented to create highly selective inhibitors for an engineered variant of PARP10. nih.govresearchgate.net This approach has been successfully utilized for generating selective inhibitors for individual enzymes within highly conserved families, such as protein kinases. nih.gov

The core principle of the "bump-hole" strategy involves engineering the target enzyme to create a unique pocket, or "hole," in its active site that does not exist in the wild-type (WT) enzyme. researchgate.netacs.org This is typically achieved by mutating a bulky amino acid residue to one with a smaller side chain. researchgate.net Complementary inhibitors are then designed with a "bump"—a chemical extension that fits into the engineered hole of the mutant enzyme but clashes with the larger residue in the WT enzyme. nih.gov

In the case of PARP10, researchers identified Leu926 as a suitable residue for creating this "hole". nih.gov This residue is located in the nicotinamide-binding pocket. By mutating Leu926 to a smaller amino acid like glycine (LG-PARP10), a unique pocket was created in the enzyme's active site. nih.gov It was demonstrated that this mutation did not significantly alter the cellular auto-ADP-ribosylation activity of PARP10, ensuring the engineered enzyme remained functionally relevant. nih.gov

With the engineered LG-PARP10, a series of inhibitors based on the 3,4-dihydroisoquinolin-1(2H)-one (dq) scaffold were synthesized and tested. nih.govnih.gov Structure-activity relationship (SAR) studies focused on introducing substituents at the C-7 position of the dq core that would act as the "bump" to fit into the engineered pocket of LG-PARP10. nih.gov

The research findings culminated in the identification of a C-7 bromo-substituted dq analogue that exhibited significant selectivity for the engineered PARP10 mutant. nih.gov This inhibitor demonstrated a greater than 10-fold selectivity for LG-PARP10 over the WT-PARP10. nih.gov This study was notable for being the first to use halogen-substitution to generate selective inhibitors via the "bump-hole" approach. nih.gov

This chemical genetics strategy provides a powerful platform for developing highly selective probes to study the specific cellular functions of individual PARP family members, overcoming the cross-reactivity limitations of many existing PARP inhibitors. nih.gov

Table 1: Selectivity of a "Bumped" Inhibitor for Engineered PARP10

| Compound | Target Enzyme | Selectivity (Fold-increase vs. WT) |

|---|---|---|

| C-7 bromo-dq analogue | LG-PARP10 | >10x |

| C-7 bromo-dq analogue | WT-PARP10 | 1x |

Data derived from studies on engineered PARP10 mutants. nih.gov

Fragment-Based Screening and Lead Optimization for PARP10

Fragment-based lead discovery (FBLD) is a powerful strategy in modern drug discovery for identifying lead compounds. selvita.com This approach begins by screening libraries of small, low-molecular-weight chemical fragments (typically <300 Daltons) for weak binding to the target protein. nih.govyoutube.com Because of their low complexity and size, fragments can explore chemical space more efficiently than larger, more complex molecules and can form highly efficient interactions with the target. youtube.com

The initial hits from a fragment screen are usually weak binders, with affinities in the micromolar to millimolar range. selvita.com Therefore, highly sensitive biophysical techniques are required for their detection, such as nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and X-ray crystallography. selvita.comyoutube.com

Once promising fragments are identified and their binding mode is confirmed, often by structural biology techniques like X-ray crystallography, the process of lead optimization begins. nih.gov This involves chemically "growing" the fragment to increase its size and interactions with the target, or "linking" multiple fragments that bind to adjacent sites. nih.gov This optimization process is guided by the structural information of the fragment-protein complex to enhance potency and selectivity. youtube.com

In the context of PARP10 inhibitor development, while a direct FBLD campaign for PARP10-IN-2 is not explicitly detailed in the provided literature, the principles of lead optimization are highly relevant. Researchers have employed structure-based design, a cornerstone of the lead optimization process, to improve the potency and selectivity of PARP10 inhibitors. nih.govacs.org

For instance, starting with the known 3,4-dihydroisoquinolin-1(2H)-one (dq) scaffold, which has been used for developing PARP1 inhibitors, scientists utilized the crystal structure of PARP10 to guide the synthesis of new analogues. nih.govnih.gov By targeting a hydrophobic subpocket within the nicotinamide-binding site of PARP10, they rationally designed modifications to the dq scaffold. nih.gov

This structure-guided lead optimization led to the synthesis of a series of dq analogues with various substituents at the C-5 and C-6 positions. nih.gov Through these systematic modifications, an analogue with a methyl group at the C-5 position and a substituted pyridine at the C-6 position was found to exhibit greater than 10-fold selectivity for PARP10 over a broad range of other PARP family members. nih.gov This process of iterative, structure-guided chemical modification to enhance a compound's properties is the essence of lead optimization.

Table 2: Example of Lead Optimization for PARP10 Inhibitor Selectivity

| Scaffold | Modification | Target | Key Finding |

|---|---|---|---|

| 3,4-dihydroisoquinolin-1(2H)-one (dq) | C-5 methyl group and C-6 substituted pyridine | PARP10 | >10-fold selectivity over other PARPs |

Data based on structure-based design and SAR studies. nih.gov

Future Directions in Parp10 in 2 Research and Parp10 Chemical Biology

Development of Next-Generation PARP10-IN-2 Analogs with Enhanced Specificity and Potency

The development of selective and potent inhibitors for PARP family members, particularly the mono-ADP-ribosyltransferases (mARTDs) like PARP10, remains a critical challenge due to the conserved nature of their catalytic domains oup.comresearchgate.net. PARP10-IN-2 is a known inhibitor, but the pursuit of next-generation analogs focuses on improving its specificity over other PARP family members and increasing its potency.

Research has explored structure-activity relationships (SAR) by modifying existing scaffolds, such as the 3,4-dihydroisoquinolin-1(2H)-one (dq) scaffold, to target specific pockets within PARP10's active site researchgate.netcohenlabohsu.comnih.govacs.org. For instance, modifications at the C-5 and C-6 positions of the dq scaffold have shown promise in achieving greater than 10-fold selectivity for PARP10 over other PARPs researchgate.netcohenlabohsu.comacs.org. Future efforts will likely involve further refining these structural modifications, exploring novel chemical scaffolds, and employing advanced computational methods to design inhibitors with exquisite selectivity and high affinity for PARP10. This will enable more precise studies into PARP10's biological functions without the confounding effects of off-target inhibition researchgate.netacs.org.

Expanding the Repertoire of PARP10 Substrates and Their Regulation via PARP10-IN-2

Identifying the full spectrum of PARP10 substrates and understanding how PARP10-mediated mono-ADP-ribosylation (MARylation) regulates their function is crucial for elucidating PARP10's cellular roles. PARP10 has been shown to MARylate various proteins, including Aurora-A, PLK1, and PCNA, influencing processes like cell cycle progression, DNA repair, and signaling pathways oup.commdpi.comresearchgate.netnih.govresearchgate.net.

PARP10-IN-2 and similar chemical probes can be instrumental in these investigations. By using these inhibitors to block PARP10 activity, researchers can observe downstream effects on known and potentially novel substrates. Proteomic approaches, such as mass spectrometry-based methods like System-wide Identification of Enzyme Substrates by Thermal Analysis (SIESTA), have been employed to identify potential PARP10 substrates, revealing numerous new targets researchgate.net. Future research will leverage PARP10-IN-2 in conjunction with these proteomic techniques to validate identified substrates and to uncover new ones, thereby building a comprehensive map of PARP10's regulatory network. Understanding how PARP10's enzymatic activity is regulated by its interaction partners or post-translational modifications, and how inhibitors like PARP10-IN-2 affect these regulatory mechanisms, will also be a key area of focus.

Elucidating Novel Biological Functions of PARP10 Using Advanced Chemical Probes

Beyond its established roles in DNA repair and cell cycle control, PARP10 is implicated in a diverse array of cellular processes, including immune response, metabolism, and apoptosis oup.comwikipedia.orgpatsnap.com. Advanced chemical probes, such as PARP10-IN-2, are essential tools for dissecting these complex functions.

The ability of PARP10-IN-2 to selectively inhibit PARP10 allows researchers to probe its specific contributions to cellular pathways. For example, studies have shown that PARP10 inhibition can lead to cell cycle delays, particularly in the G2/M transition, and can affect the kinase activity of Aurora-A mdpi.com. Future research will utilize refined PARP10 inhibitors to investigate PARP10's involvement in other cellular processes, such as its role in the NF-κB pathway, mitochondrial function, and cellular transformation researchgate.netresearchgate.netoncotarget.com. By systematically inhibiting PARP10 and observing the phenotypic consequences, novel biological functions can be uncovered and validated.

Integrative Omics Approaches to Profile Global Cellular Responses to PARP10-IN-2

To gain a comprehensive understanding of PARP10's cellular impact, integrative omics approaches are invaluable. These methods, including transcriptomics, proteomics, and metabolomics, can reveal global cellular responses to PARP10 inhibition by PARP10-IN-2.

Studies using omics technologies can identify changes in gene expression, protein abundance, and metabolic profiles following PARP10 inhibition. For example, research has explored the impact of PARP10 on signaling pathways like PI3K-AKT and MAPK in oral squamous cell carcinoma nih.gov. Future directions involve applying these techniques in a more integrated manner. By combining transcriptomic data with proteomic and metabolomic profiles after PARP10-IN-2 treatment, researchers can build a holistic picture of how PARP10 influences cellular networks. This can help identify compensatory mechanisms, downstream effectors, and potential therapeutic vulnerabilities associated with PARP10 activity.

Synergistic Research Combining PARP10-IN-2 with Genetic Perturbations of PARP10

Combining chemical inhibition with genetic manipulation offers a powerful strategy to validate findings and explore complex biological interactions. Genetic perturbations, such as CRISPR/Cas9-mediated knockout or knockdown of PARP10, can be used in parallel with PARP10-IN-2 treatment to confirm the specificity of observed effects and to uncover synthetic lethal interactions.

Research has already utilized PARP10 knockout cell lines to identify genetic determinants of PARP10-mediated survival oncotarget.com. Future studies can leverage PARP10-IN-2 in combination with PARP10 genetic perturbations to:

Validate target engagement: Confirm that PARP10-IN-2 is effectively inhibiting PARP10 in the context of genetic manipulation.

Identify synthetic lethality: Screen for genes or pathways whose inactivation, when combined with PARP10 inhibition, leads to cell death. This could reveal new therapeutic targets for cancers where PARP10 is dysregulated.

Dissect functional redundancy: Investigate if other PARP family members can compensate for the loss of PARP10 function, and how PARP10-IN-2 might interact with such compensatory mechanisms.

By integrating chemical and genetic approaches, researchers can achieve a more robust understanding of PARP10's multifaceted roles and its potential as a therapeutic target.

Q & A

Q. How can researchers mitigate bias when interpreting PARP10-IN-2’s therapeutic potential?

- Methodological Answer : Use blinded analysis for endpoint assessments (e.g., tumor volume measurements). Pre-register study protocols on platforms like Open Science Framework. Share negative data in repositories like Zenodo to counter publication bias. Validate findings in independent models (e.g., patient-derived xenografts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.